molecular formula C10H6BrFO2S B6168516 methyl 4-bromo-5-fluoro-1-benzothiophene-2-carboxylate CAS No. 2092066-42-5

methyl 4-bromo-5-fluoro-1-benzothiophene-2-carboxylate

Cat. No. B6168516
CAS RN: 2092066-42-5
M. Wt: 289.1
InChI Key:
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Description

Methyl 4-bromo-5-fluoro-1-benzothiophene-2-carboxylate is a chemical compound with the CAS Number: 360575-29-7 . It has a molecular weight of 272.14 . The compound is stored at room temperature and appears as a white to yellow solid .


Synthesis Analysis

The synthesis of thiophene derivatives like methyl 4-bromo-5-fluoro-1-benzothiophene-2-carboxylate often involves heterocyclization of various substrates . Typical and significant synthetic methods to thiophene derivatives include the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives . The Paal–Knorr reaction is known as the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H8BrO2S/c1-13-10(12)9-5-6-7(11)3-2-4-8(6)14-9/h2-5,14H,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

Future Directions

Thiophene derivatives have been the focus of a growing number of scientists due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, future research may focus on exploring the biological activity of methyl 4-bromo-5-fluoro-1-benzothiophene-2-carboxylate and developing new synthesis methods for this and related compounds.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl 4-bromo-5-fluoro-1-benzothiophene-2-carboxylate involves the bromination and fluorination of 1-benzothiophene-2-carboxylic acid followed by esterification with methanol.", "Starting Materials": [ "1-benzothiophene-2-carboxylic acid", "Bromine", "Hydrogen peroxide", "Hydrochloric acid", "Sodium hydroxide", "Fluorine gas", "Methanol", "Thionyl chloride", "Triethylamine" ], "Reaction": [ "Bromination of 1-benzothiophene-2-carboxylic acid using bromine and hydrogen peroxide in hydrochloric acid to yield 4-bromo-1-benzothiophene-2-carboxylic acid", "Fluorination of 4-bromo-1-benzothiophene-2-carboxylic acid using fluorine gas and sodium hydroxide to yield methyl 4-bromo-5-fluoro-1-benzothiophene-2-carboxylate", "Esterification of methyl 4-bromo-5-fluoro-1-benzothiophene-2-carboxylate using methanol and thionyl chloride in the presence of triethylamine to yield the final product" ] }

CAS RN

2092066-42-5

Product Name

methyl 4-bromo-5-fluoro-1-benzothiophene-2-carboxylate

Molecular Formula

C10H6BrFO2S

Molecular Weight

289.1

Purity

95

Origin of Product

United States

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